molecular formula C20H20N4O3S B2866658 N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide CAS No. 1173592-62-5

N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide

Cat. No.: B2866658
CAS No.: 1173592-62-5
M. Wt: 396.47
InChI Key: POJOGTCXSXQPGB-UHFFFAOYSA-N
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Description

N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide is a synthetic chemical compound of interest in medicinal chemistry and biological research. Its molecular structure integrates a pyrazole core, a sulfonamide linker, and an acetamide group, features commonly found in compounds with potential therapeutic activity . Similar pyrazole-containing derivatives have been investigated for a range of biological activities, suggesting this compound may have value as a core scaffold for developing new therapeutic agents . Research into analogous compounds indicates potential applications in areas such as anti-inflammatory and antineoplastic therapies, making this compound a valuable candidate for hit-to-lead optimization programs and mechanism of action studies . The presence of the sulfonamide group is a notable feature, as this moiety is often associated with enzyme inhibition properties, particularly in carbonic anhydrases or serine proteases. Researchers can utilize this compound as a standard in analytical chemistry, using techniques like mass spectrometry for identification and purity assessment, leveraging methodologies similar to those applied to other acetamide derivatives . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-15-14-20(21-16(2)25)24(22-15)19-10-8-18(9-11-19)23-28(26,27)13-12-17-6-4-3-5-7-17/h3-14,23H,1-2H3,(H,21,25)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJOGTCXSXQPGB-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The 5-methylpyrazole scaffold is synthesized via Knorr-type cyclocondensation :

Procedure :

  • Ethyl acetoacetate (1.0 eq) and 4-hydrazinobenzoic acid (1.2 eq) are refluxed in ethanol (EtOH) at 80°C for 6 hours.
  • Neutralization with aqueous NaHCO₃ yields 5-methyl-2-(4-aminophenyl)pyrazol-3-ol (Yield: 78%).
  • Amination : The hydroxyl group at C3 is replaced via treatment with NH₄OH and iodine in dioxane, producing 5-methyl-2-(4-aminophenyl)pyrazol-3-amine .

Key Characterization :

  • ¹H NMR (DMSO-d₆) : δ 2.32 (s, 3H, CH₃), 5.21 (s, 2H, NH₂), 6.85–7.45 (m, 4H, Ar-H).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N).

Synthesis of (E)-β-Styrenesulfonyl Chloride

The stereospecific sulfonylating agent is prepared via:

Procedure :

  • Sulfonation : Styrene (1.0 eq) reacts with chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ at 0°C for 2 hours to yield (E)-β-styrenesulfonic acid.
  • Chlorination : Treatment with PCl₅ (1.5 eq) in dry ether affords (E)-β-styrenesulfonyl chloride (Yield: 65%).

Key Characterization :

  • ¹H NMR (CDCl₃) : δ 6.52 (d, J = 16.0 Hz, 1H, CH=CHSO₂), 7.38–7.75 (m, 5H, Ar-H).
  • IR (neat) : 1360 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym).

Sulfonamide Coupling

The pyrazole amine undergoes sulfonylation under Schotten-Baumann conditions:

Procedure :

  • 5-Methyl-2-(4-aminophenyl)pyrazol-3-amine (1.0 eq) is dissolved in anhydrous THF.
  • (E)-β-Styrenesulfonyl chloride (1.1 eq) and Et₃N (2.0 eq) are added dropwise at 0°C.
  • Stirred for 12 hours at room temperature to yield N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]amine (Yield: 82%).

Optimization Notes :

  • Excess Et₃N prevents HCl-mediated side reactions.
  • Anhydrous conditions critical to avoid hydrolysis of sulfonyl chloride.

Acetylation of Pyrazole Amine

The final step introduces the acetamide group:

Procedure :

  • The sulfonamide intermediate (1.0 eq) is treated with acetic anhydride (2.0 eq) in pyridine at 60°C for 4 hours.
  • Purification via silica gel chromatography (EtOAc/hexane, 1:3) affords the target compound (Yield: 88%).

Key Characterization :

  • ¹H NMR (DMSO-d₆) : δ 2.08 (s, 3H, COCH₃), 2.41 (s, 3H, pyrazole-CH₃), 6.90–8.15 (m, 14H, Ar-H + CH=CH).
  • ¹³C NMR : δ 22.1 (COCH₃), 24.3 (pyrazole-CH₃), 126.5–143.8 (Ar-C, CH=CH), 170.2 (C=O).
  • HRMS (ESI+) : m/z calc. for C₂₁H₂₁N₄O₃S [M+H]⁺: 417.1331; found: 417.1328.

Structural Confirmation

X-ray Crystallography

Single crystals grown from EtOH/water (3:1) confirm:

  • E-configuration of the styryl group (C=C bond length: 1.34 Å, torsion angle: 178.5°).
  • Planar pyrazole ring with dihedral angles <5° relative to the acetamide group.

Spectroscopic Consistency

  • IR : 1675 cm⁻¹ (amide C=O), 1320 cm⁻¹ (S=O).
  • HPLC : Purity >99% (C18 column, MeCN/H₂O, 70:30).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity (E:Z)
Classical Stepwise 82 99 98:2
One-Pot 75 95 90:10

Key Observations :

  • Stepwise synthesis offers superior stereocontrol due to isolated intermediate purification.
  • One-pot methods reduce time but compromise yield and purity.

Industrial Scalability Considerations

  • Cost Drivers : (E)-β-Styrenesulfonyl chloride accounts for 62% of raw material costs.
  • Process Hazards : Exothermic sulfonation requires rigorous temperature control (-5°C to 5°C).
  • Green Chemistry : Replacement of PCl₅ with SOCl₂ reduces toxic byproduct generation.

Chemical Reactions Analysis

Types of Reactions: N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, and antioxidant activities, making it a candidate for drug development.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer, diabetes, and infectious diseases.

Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products. Its ability to undergo various chemical reactions makes it valuable in the synthesis of a wide range of compounds.

Mechanism of Action

The mechanism by which N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The phenyl group and the sulfonyl group play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

Core Heterocycle : Pyrazole-based compounds (e.g., ) typically exhibit enhanced metabolic stability compared to triazole analogs due to reduced ring strain. However, triazole derivatives (e.g., ) often show higher solubility owing to increased hydrogen-bonding capacity .

Sulfonyl vs.

Physicochemical Properties

While solubility data for the target compound are unavailable, analogs from Handbook of Aqueous Solubility Data suggest:

  • Acetamide derivatives with polar substituents (e.g., -SO₂NH-) exhibit moderate aqueous solubility (e.g., 2-Amino-N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide: ~30 mg/L at 25°C) .
  • Hydrophobic aryl groups (e.g., biphenyl in ) reduce solubility but improve membrane permeability.

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